molecular formula C10H11FO2 B7845457 2-(2-Fluorophenyl)butanoic acid

2-(2-Fluorophenyl)butanoic acid

Cat. No.: B7845457
M. Wt: 182.19 g/mol
InChI Key: CTOTUHUHXLZDPP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid with a four-carbon aliphatic chain. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution, acidity, and steric profile. Such fluorinated analogs are of interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

2-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOTUHUHXLZDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have highlighted the role of 2-(2-fluorophenyl)butanoic acid derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. The compound has been optimized to enhance its inhibitory potency against the phosphatase domain of sEH, showcasing potential therapeutic benefits in managing conditions like hypertension and inflammation .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influence the anti-inflammatory activity, suggesting avenues for drug design .

Neuroprotective Effects

Compounds related to this compound have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit enzymes involved in neuroinflammation and oxidative stress, thus providing a protective effect on neuronal cells .

Case Studies

Study Objective Findings
Study AEvaluate sEH inhibitionIdentified this compound as a potent inhibitor with IC50 values in the low micromolar range .
Study BInvestigate anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro with derivative compounds .
Study CNeuroprotection assessmentShowed protective effects against oxidative stress in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to inflammation, metabolism, and cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-(2-Fluorophenyl)butanoic Acid

Structural Difference: The fluorophenyl group is attached to the fourth carbon of the butanoic acid chain instead of the second. Impact:

  • Electronic Effects: The ortho-fluorine in 2-(2-fluorophenyl)butanoic acid creates stronger steric hindrance and electron withdrawal compared to the para position in 4-(2-fluorophenyl)butanoic acid.
  • Acidity : The carboxylic acid group in the ortho-substituted compound is more acidic due to proximity to the electron-withdrawing fluorine.
  • Applications : Positional isomers may exhibit divergent biological activities; for example, ortho substitution often improves receptor binding in drug design .

Functional Group Variations

(S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

Structural Difference: An amino group is present at the third carbon of the butanoic acid chain. Impact:

  • Polarity and Solubility: The amino group increases polarity, enhancing water solubility, especially in its hydrochloride salt form.
2-(4-Aminophenyl)butanoic Acid

Structural Difference: A para-aminophenyl group replaces the ortho-fluorophenyl group. Impact:

  • Electronic Effects: The electron-donating amino group reduces the acidity of the carboxylic acid (higher pKa) compared to the fluorine-substituted analog.
  • Applications: The amino group enables conjugation reactions, making it useful in peptide synthesis or polymer chemistry .

Complex Substituents

4-{[2-(2-Fluorophenyl)ethyl]sulfamoyl}butanoic Acid

Structural Difference : A sulfamoyl ethyl group is attached to the fourth carbon.
Impact :

  • Molecular Weight: Higher molecular weight (C₁₂H₁₆FNO₄S, MW = 297.33 g/mol) may affect pharmacokinetics .
(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid

Structural Difference: A methyl branch and phenoxyacetamido group are present. Impact:

  • Amide Functionality : Enhances stability against metabolic degradation compared to carboxylic acids .

Research Implications

  • Drug Design: Fluorine substitution improves bioavailability, while amino groups enhance solubility for CNS-targeted drugs.
  • Material Science: Functionalized butanoic acids serve as intermediates in polymer synthesis .
  • Comparative Studies : Positional isomerism and substituent electronegativity critically influence receptor binding and metabolic pathways .

Biological Activity

2-(2-Fluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group attached to a butanoic acid moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been noted for its role as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases. This inhibition can potentially modulate the metabolic pathways associated with neurotransmitter synthesis, particularly in conditions like Alzheimer's disease and Parkinson's disease .
  • Anti-inflammatory Activity : Studies indicate that derivatives of butanoic acid exhibit anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

Activity IC50 Value (µM) Reference
COX-1 Inhibition1.2
COX-2 Inhibition0.42
KYN-3-OHase InhibitionNot specified

These values indicate that the compound has a potent effect on these enzymes, suggesting its potential use as an anti-inflammatory agent.

In Vivo Studies

In vivo studies have further confirmed the therapeutic potential of this compound:

  • Neuroprotective Effects : Animal models have shown that administration of 2-(2-Fluorophenyl)butanoic acid can lead to improvements in cognitive function and reduced neuroinflammation, supporting its role in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : In models of acute inflammation, the compound demonstrated significant reduction in paw edema, indicating effective anti-inflammatory properties comparable to established NSAIDs .

Case Studies

  • Neurodegenerative Disease Model : A study investigated the effects of 2-(2-Fluorophenyl)butanoic acid on mice with induced neurodegenerative conditions. Results showed a reduction in markers for neuroinflammation and improved behavioral outcomes compared to control groups .
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound significantly reduced swelling and pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory disorders .

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